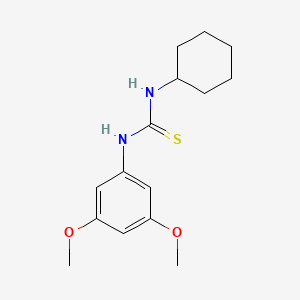
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea (CDMTU) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a thiourea derivative that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Specifically, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress-induced damage. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to decrease levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease models. One limitation of using N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea. One area of interest is the potential use of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea may have potential applications in the treatment of other diseases, such as cancer and diabetes. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea involves the reaction of cyclohexylisothiocyanate with 3,5-dimethoxyaniline in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage in the brain. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-8-12(9-14(10-13)19-2)17-15(20)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQNFRDLHLCHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

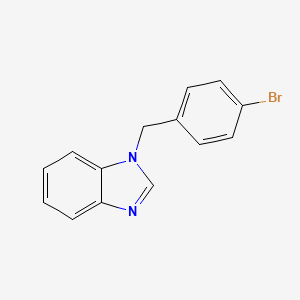
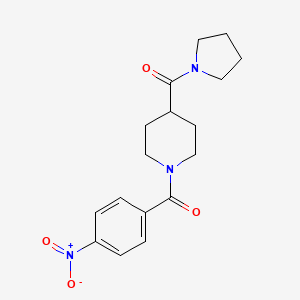
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
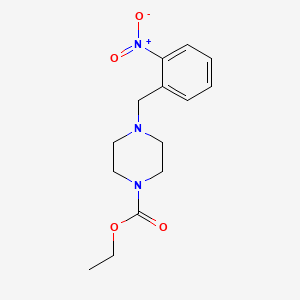



![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
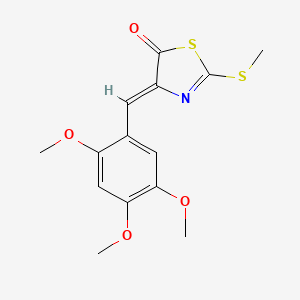
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)